molecular formula C5H10CL2O2 B1675090 Loprodiol CAS No. 2209-86-1

Loprodiol

Cat. No. B1675090
CAS RN: 2209-86-1
M. Wt: 173.03 g/mol
InChI Key: YFESJHPTNWYOCO-UHFFFAOYSA-N
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Patent
US04405762

Procedure details

3,3-Bis(chloromethyl)oxetane(BCMO, 15.5 g, 0.1 mole) was added, dropwise, to a stirred, refluxing solution of 0.5 ml of concentrated sulfuric acid in 60 ml of water. The mixture was stirred under reflux for 18 hours. The mixture was cooled to 25° and then sodium carbonate (3 g) was added. When gas evolution had ceased, the mixture was extracted with ethylacetate (3×40 ml). The combined ethylacetate extracts were washed in succession with water (40 ml) and saturated sodium chloride solution (40 ml). After drying (anhydrous sodium sulfate), the solution was concentrated, in vacuo, to remove solvent. The oily, solid residue was then washed with n-heptane-methylene chloride (40 ml, 1:1, v/v) and the crystals collected by filtration. Recrystallization from small amounts of methanol gave pure 2,2-bis(chloromethyl)propane-1,3-diol, 10.8 g (69.7%), mp,75.5°-78.5° (Lit(a) mp,81°). 13C n.m.r. (PPM): 44.94(s,CH2Cl); 46.62(s, C(CH2 --)4); 61.51 (s, CH2OH).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1([CH2:7][Cl:8])[CH2:6][O:5][CH2:4]1.S(=O)(=O)(O)[OH:10].C(=O)([O-])[O-].[Na+].[Na+]>O>[Cl:1][CH2:2][C:3]([CH2:7][Cl:8])([CH2:6][OH:5])[CH2:4][OH:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
ClCC1(COC1)CCl
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 25°
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethylacetate (3×40 ml)
WASH
Type
WASH
Details
The combined ethylacetate extracts were washed in succession with water (40 ml) and saturated sodium chloride solution (40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (anhydrous sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated, in vacuo
CUSTOM
Type
CUSTOM
Details
to remove solvent
WASH
Type
WASH
Details
The oily, solid residue was then washed with n-heptane-methylene chloride (40 ml, 1:1
FILTRATION
Type
FILTRATION
Details
v/v) and the crystals collected by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from small amounts of methanol

Outcomes

Product
Name
Type
product
Smiles
ClCC(CO)(CO)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.